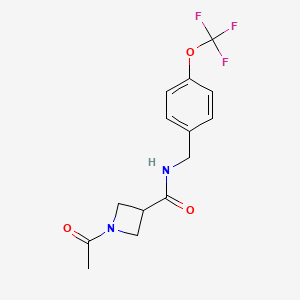

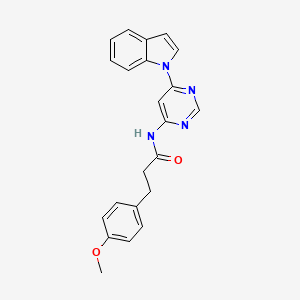

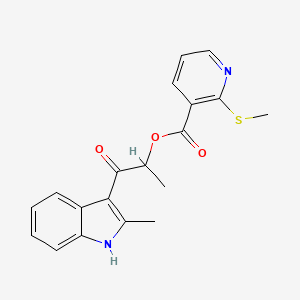

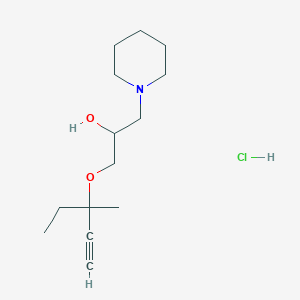

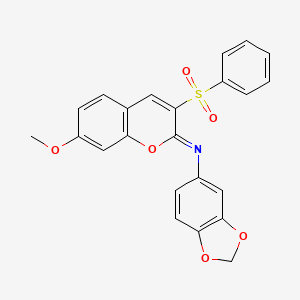

![molecular formula C10H17N3O2 B2544805 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol CAS No. 1250111-68-2](/img/structure/B2544805.png)

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol” is a heterocyclic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol”, is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . Structures of similar compounds have been studied by single crystal X-ray diffraction method, revealing intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol has been investigated as an acetylcholinesterase (AChE) inhibitor. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against AChE. The most potent compound demonstrated an impressive IC50 value of 0.07 μM. Molecular docking studies revealed its interaction with crucial amino acids at the catalytic active site and peripheral anionic site of AChE. These findings suggest that these derivatives hold promise as potential drug candidates for Alzheimer’s disease treatment .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial properties are limited, 1,3,4-oxadiazoles, in general, have shown potential as antimicrobial agents. Further research is needed to explore the antibacterial and antifungal effects of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol .

Anti-HIV Activity

Although not directly studied for anti-HIV properties, related heterocyclic compounds (such as indolyl and oxochromenyl xanthenone derivatives) have been investigated. Molecular docking studies have shown promising results for some of these derivatives as anti-HIV agents .

Antidiabetic Potential

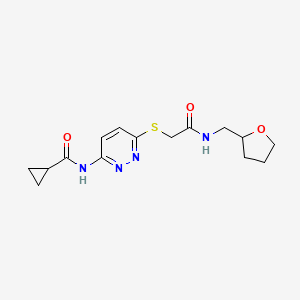

The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione exhibited antidiabetic activity by reducing glucose levels. Additionally, 5-benzyl-1,3,4-oxadiazole-2-thiol also demonstrated antidiabetic effects .

Mecanismo De Acción

Target of Action

The primary targets of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties . They have shown activity against a variety of pathogens, including bacteria, viruses, and parasites .

Mode of Action

The exact mode of action of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth or function of the pathogen

Biochemical Pathways

The biochemical pathways affected by 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol 1,2,4-oxadiazoles have been reported to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

The molecular and cellular effects of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Based on the reported anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of pathogens at the molecular and cellular levels.

Direcciones Futuras

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Given their wide range of biological activities, these compounds could be used in the future in medicine and agriculture .

Propiedades

IUPAC Name |

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRDFMVULBQHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2544725.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2544739.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)